2,6-Dichlorobenzylzinc chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

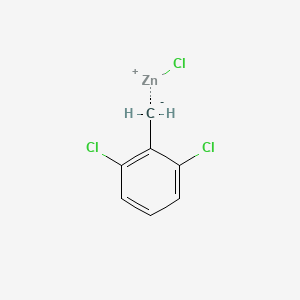

2,6-Dichlorobenzylzinc chloride is an organozinc reagent . It has a linear formula of Cl2C6H3CH2ZnCl and a molecular weight of 260.86 .

Synthesis Analysis

The synthesis of 2,6-Dichlorobenzylzinc chloride involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The product of this reaction, 2,6-dichloro dchlorobenzyl, is then added to an acidic solvent and zinc chloride in a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare 2,6-dichlorobenzylzinc chloride .Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzylzinc chloride is represented by the SMILES string Cl[Zn]Cc1c(Cl)cccc1Cl . The InChI representation is 1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q;;+1/p-1.Chemical Reactions Analysis

2,6-Dichlorobenzylzinc chloride can be used as a substrate in the palladium-catalyzed synthesis of 1-phenyl-2,5-hexanedione derivatives using methyl vinyl ketone and carbon monoxide .Physical And Chemical Properties Analysis

2,6-Dichlorobenzylzinc chloride has a density of 0.991 g/mL at 25 °C . It is stored at a temperature of 2-8°C .科学的研究の応用

Applications in Organic Synthesis and Catalysis

Formation of Chlorinated Aromatic Compounds : Research on the degradation of azo dyes in the presence of chloride ions highlights the formation of chlorinated aromatic compounds, including chlorinated benzenes and naphthalenes, during advanced oxidation processes. This suggests the potential use of chloride-containing compounds in the synthesis of complex organics through radical and non-radical reaction pathways (Yuan et al., 2011).

Catalytic Oxidation : Chlorinated benzenes, including dichlorobenzene isomers, have been studied for their oxidation over V2O5/TiO2 catalysts, suggesting applications in environmental remediation and the catalytic transformation of chlorinated organic pollutants (Lichtenberger & Amiridis, 2004).

Environmental Applications

Electrochemical Degradation of Organic Dyes : Studies have demonstrated the effectiveness of electrochemical processes in degrading textile dyes in chloride media, potentially leveraging compounds like 2,6-Dichlorobenzylzinc chloride for wastewater treatment and the removal of synthetic dyes from industrial effluents (Rajkumar, Song, & Kim, 2007).

Bioremediation of Chlorobenzenes : Research on the ex-situ bioremediation of soils contaminated with chlorobenzenes (e.g., chlorobenzene and dichlorobenzene) indicates the potential for using microbial consortia to degrade similar chlorinated compounds, thereby reducing environmental pollution (Guerin, 2008).

Analytical and Synthetic Chemistry

Intermediate Compounds Identification : In the thermal decomposition of polyvinyl chloride (PVC) analogs, mass spectrometry has been used to identify intermediate compounds, offering insights into the pathways and mechanisms involved in the degradation of chloride-containing polymers and their potential environmental impacts (Urabe & Imasaka, 2000).

Synthetic Applications : The synthesis of various organic compounds, including heterocyclic and aromatic molecules, often utilizes chlorinated intermediates for introducing functional groups or facilitating rearrangement reactions, showcasing the utility of chlorinated zinc compounds in complex organic syntheses (Zuo et al., 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

chlorozinc(1+);1,3-dichloro-2-methanidylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXQINBXYHNHIM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichlorobenzylzinc chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。